Cas no 950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol)

2,2,5,7,8-Pentamethyl-6-Chromanol structure
950-99-2 structure
Produktname:2,2,5,7,8-Pentamethyl-6-Chromanol
CAS-Nr.:950-99-2
MF:C14H20O2
MW:220.307404518127
MDL:MFCD00210347
CID:805280
PubChem ID:24866935

2,2,5,7,8-Pentamethyl-6-Chromanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl-
    • 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
    • 2,2,5,7,8-Pentamethyl-6-chromanol
    • PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,5,7,8-(RG)
    • 2,2,5,7,8-Pentamethyl-1-hydroxychroman
    • 2,2,5,7,8-Pentamethyl-6-hydroxychroman
    • 2,2,5,7,8-pentamethyl-6-hydroxy-chromane
    • 2,2,5,7,8-pentamethylchroman-6-ol
    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl
    • 6-Hydroxy-2,2,5,7,8-pentamethylchroman
    • Chroman C1
    • Chromane C1
    • PMHCR
    • 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol (ACI)
    • 6-Chromanol, 2,2,5,7,8-pentamethyl- (6CI, 7CI, 8CI)
    • APC 100
    • Chromanol
    • NSC 226236
    • PMC
    • TMC 5
    • α-C-1-Chromanol
    • NS00068192
    • SB18766
    • 2,2,5,7,8-Pentamethyl-6-chromanol #
    • 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromen-6-ol
    • DTXSID70241721
    • 2,2,5,7,8-Pentamethyl-6-chromanol, 8CI
    • 2,2,5,7,8-Pentamethyl-6-chromanol, 97%
    • InChI=1/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H
    • PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,2,5,7,8-
    • 2,2,5,7,8-PENTAMETHYL-6-HYDROXY CHROMAN
    • 2,2,5,7,8-Pentamethyl-6-chroman
    • CHEMBL37676
    • 2,2,5,7,9-PENTAMETHYL-6-CHROMANOL
    • 2,2,5,7,8-Pentamethyl-Benz[b]dihydropyran-6-ol
    • 950-99-2
    • PMHC
    • AKOS015912796
    • 7G73627R36
    • UNII-7G73627R36
    • DB13111
    • MFCD00210347
    • STL512513
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,7,8-pentamethyl-
    • BP-11301
    • HY-111024
    • G12484
    • BRD-K07449869-001-01-5
    • NSC-226236
    • 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-Benzopyran-6-ol
    • 2,2,5,7,8-pentamethylchroman-6-ol.
    • 2,2,2,5,7,8-Pentamethyl-6-hydroxychroman
    • SCHEMBL633424
    • NSC226236
    • BBL036639
    • APC-100
    • PM-6-hydroxychroman
    • 10,10,2,6,5-pentamethyl-1-hydroxychroman
    • Q27268236
    • CS-0033987
    • AC-11926
    • DB-031296
    • Benz[b]dihydropyran-6-ol, 2,2,5,7,8-pentamethyl-
    • AS-61610
    • 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-ol
    • 3,4-Dihydro-6-hydroxy-2,2,5,7,8-pentamethyl-2H-1-benzopyran
    • 2,2,5,7,8-Pentamethyl-6-Chromanol
    • MDL: MFCD00210347
    • Inchi: 1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
    • InChI-Schlüssel: SEBPXHSZHLFWRL-UHFFFAOYSA-N
    • Lächelt: OC1C(C)=C2C(OC(CC2)(C)C)=C(C)C=1C

Berechnete Eigenschaften

  • Genaue Masse: 220.14600
  • Monoisotopenmasse: 220.146
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 262
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.5A^2
  • Oberflächenladung: 0
  • Tautomerzahl: 9
  • XLogP3: 3.6

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.034
  • Schmelzpunkt: 89-91 °C (lit.)
  • Siedepunkt: 344.3°C at 760 mmHg
  • Flammpunkt: 146.1°C
  • Brechungsindex: 1.529
  • PSA: 29.46000
  • LogP: 3.42100
  • Löslichkeit: Nicht bestimmt

2,2,5,7,8-Pentamethyl-6-Chromanol Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26; S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
  • Risikophrasen:R36/37/38

2,2,5,7,8-Pentamethyl-6-Chromanol Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,2,5,7,8-Pentamethyl-6-Chromanol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Apollo Scientific
OR322018-1g
2,2,5,7,8-Pentamethyl-6-chromanol
950-99-2 95%
1g
£57.00 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54380-100mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 98%
100mg
¥449.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54380-500mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 98%
500mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14008-5 mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 99.30%
5mg
¥287.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
430676-5G
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2
5g
¥625.24 2023-12-06
ChromaDex Standards
ASB-00016323-100-100mg
PENTAMETHYL
950-99-2
100mg
$55.00 2024-07-12
MedChemExpress
HY-111024-100mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 98.94%
100mg
¥500 2024-04-15
TargetMol Chemicals
T14008-500mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 99.3%
500mg
¥ 997 2024-07-20
A2B Chem LLC
AD13192-5g
2,2,5,7,8-Pentamethyl-6-chromanol
950-99-2 97%
5g
$125.00 2024-07-18
ChromaDex Standards
ASB-00016326-100-100mg
PENTAMETHYL
950-99-2
100mg
$79.00 2024-07-12

2,2,5,7,8-Pentamethyl-6-Chromanol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Catalysts: Water Solvents: Trifluoroacetic acid
Referenz
Versatile synthesis of benzopyrans via ortho-Claisen rearrangement of allyl ethers.
Ismail, Fyaz M. D.; Hilton, Mark J.; Stefinovic, Marijan, Tetrahedron Letters, 1992, 33(26), 3795-6

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  15 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, pH 8, 37 °C
Referenz
Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release
Mosey, R. Adam; Floreancig, Paul E., Organic & Biomolecular Chemistry, 2012, 10(39), 7980-7985

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ;  neutralized
Referenz
Skin care and pharmaceutical compositions comprising chroman derivatives as lipoxygenase inhibitors
, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Synthesis of 2,2-dialkyl chromanes by intramolecular Ullmann C-O coupling reaction toward the total synthesis of D-α-tocopherol
Tsubogo, Tetsu; Aoyama, Saki; Takeda, Rika; Uchiro, Hiromi, Chemical & Pharmaceutical Bulletin, 2018, 66(9), 843-846

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc chloride ,  Sulfuric acid Solvents: Water
Referenz
Transformation of chromanol and tocopherol and synthesis of ascorbate conjugates
Lahmann, Martina; Thiem, Joachim, Tetrahedron, 2011, 67(9), 1654-1664

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Hexane ,  1-Ethyl-3-methylimidazolium hydrogen sulfate ;  2 h, rt
Referenz
Preparation of dihydrobenzopyrans
, Germany, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 > 40 °C
Referenz
Stabilization of ortho-quinone methides by a bis(sulfonium ylide) derived from 2,5-dihydroxy-[1,4]benzoquinone
Patel, Anjan; Netscher, Thomas; Rosenau, Thomas, Tetrahedron Letters, 2008, 49(15), 2442-2445

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid ;  rt
Referenz
Hybrid-Increased Radical-Scavenging Activity of Resveratrol Derivatives by Incorporating a Chroman Moiety of Vitamin E
Yang, Jie; Liu, Guo-Yun; Lu, Dong-Liang; Dai, Fang; Qian, Yi-Ping; et al, Chemistry - A European Journal, 2010, 16(43), 12808-12813

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Synthesis of 6-hydroxychroman derivatives
Svishchuk, A. A.; Vysotskaya, N. N., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1975, 41(5), 506-9

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Acetic acid
Referenz
The chemistry of vitamin E. V. The direct allylation of phenols and hydroquinones
Smith, Lee Irvin; Ungnade, Herbert E.; Hoehn, Harvey H.; Wawzonek, Stanley, Journal of Organic Chemistry, 1939, 4, 305-10

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Acetic acid Catalysts: Zinc chloride Solvents: Methyl ethyl ketone ,  Toluene ;  100 °C
1.2 Solvents: Toluene ;  2 h, reflux; 4 h, reflux
Referenz
Hydroxychroman-based stabilizers for organic polymer materials
, United States, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 ,  Water-d2 ;  90 min, pH 8, rt
Referenz
Boryl ethers, carbonates, and cyclic acetals as oxidatively-triggered drug delivery vehicles
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Iodine oxidation of α-tocopherol and its model compound in alkaline methanol: unexpected isomerization of the product quinone monoketals
Omura, Kanji, Journal of Organic Chemistry, 1989, 54(8), 1987-90

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 ,  Water-d2 ;  pH 8, 300 K
Referenz
Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation
Hanna, Ramsey D.; Naro, Yuta; Deiters, Alexander; Floreancig, Paul E., Journal of the American Chemical Society, 2016, 138(40), 13353-13360

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: o-Chloranil Catalysts: Molybdenum, di-μ-carbonyltetracarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Mo-Mo… Solvents: Chlorobenzene ;  30 min, rt
1.2 1 h, 150 °C
Referenz
Synthesis of Chromans via [3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst System
Yamamoto, Yoshihiko; Itonaga, Kouhei, Organic Letters, 2009, 11(3), 717-720

Synthetic Routes 16

Reaktionsbedingungen
Referenz
α-Tocopherol-new synthesis and its biosynthetic implications
Miller, J. A.; Wood, H. C. S., Chemical Communications (London), 1965, (3), 40-1

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Zinc chloride Solvents: Acetic acid ;  3 h, 100 °C
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Targeted antioxidants
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
Referenz
13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives †
Walejko, Piotr; Szeleszczuk, Lukasz ; Pisklak, Dariusz Maciej; Wojtulewski, Slawomir, Molecules, 2022, 27(14),

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: L-Ascorbic acid Solvents: Hexane ;  20 min, rt
Referenz
Reduction of 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone
Kohar, Indrajati; Southwell-Keely, Peter T., Redox Report, 2002, 7(5), 251-255

2,2,5,7,8-Pentamethyl-6-Chromanol Raw materials

2,2,5,7,8-Pentamethyl-6-Chromanol Preparation Products

2,2,5,7,8-Pentamethyl-6-Chromanol Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge